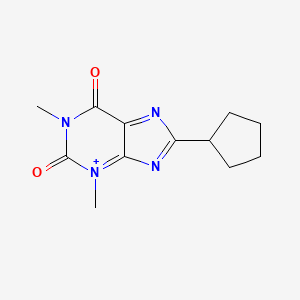
8-Cyclopentyl-1,3-dimethylpurin-3-ium-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopentyl-1,3-dimethylxanthine typically involves the alkylation of theophylline with cyclopentyl bromide under basic conditions . The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for 8-Cyclopentyl-1,3-dimethylxanthine are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
8-Cyclopentyl-1,3-dimethylxanthine primarily undergoes substitution reactions due to the presence of reactive sites on the xanthine ring .
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkylation and acylation reactions are common, using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various alkylated or acylated derivatives of 8-Cyclopentyl-1,3-dimethylxanthine, which may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
8-Cyclopentyl-1,3-dimethylxanthine has a wide range of applications in scientific research:
Wirkmechanismus
8-Cyclopentyl-1,3-dimethylxanthine exerts its effects by selectively antagonizing adenosine A1 receptors . This inhibition prevents the normal action of adenosine, which typically acts to reduce neuronal activity and promote sleep . By blocking these receptors, 8-Cyclopentyl-1,3-dimethylxanthine increases neuronal activity and has stimulant effects . Additionally, its role as a non-selective phosphodiesterase inhibitor contributes to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Chlorotheophylline: Another xanthine derivative with stimulant properties.
8-Phenyltheophylline: A potent adenosine receptor antagonist with similar pharmacological effects.
DMPX (3,7-Dimethyl-1-propargylxanthine): A selective adenosine receptor antagonist.
DPCPX (8-Cyclopentyl-1,3-dipropylxanthine): A highly selective A1 receptor antagonist.
Uniqueness
8-Cyclopentyl-1,3-dimethylxanthine is unique due to its high selectivity for the A1 adenosine receptor and its dual role as a phosphodiesterase inhibitor . This combination of properties makes it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C12H15N4O2+ |
|---|---|
Molekulargewicht |
247.27 g/mol |
IUPAC-Name |
8-cyclopentyl-1,3-dimethylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C12H15N4O2/c1-15-10-8(11(17)16(2)12(15)18)13-9(14-10)7-5-3-4-6-7/h7H,3-6H2,1-2H3/q+1 |
InChI-Schlüssel |
GZNNIBJTHWUMCW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=NC(=NC2=[N+](C1=O)C)C3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[2-Fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B12356396.png)
![trans-3,4-dichloro-N-[2-(dimethylamino-d6)cyclohexyl]-N-methyl-benzamide](/img/structure/B12356402.png)
![6-Hydroxy-1-(pyrazolidin-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile](/img/structure/B12356405.png)

![5-Methoxy-3,5-dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B12356416.png)
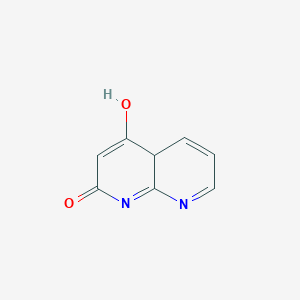
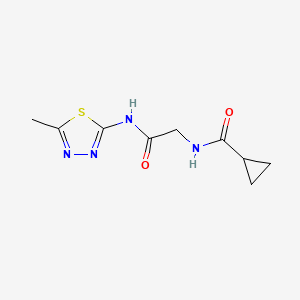
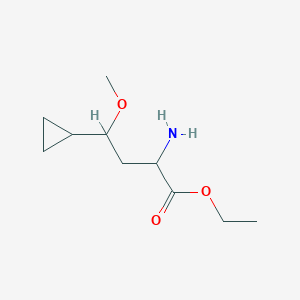
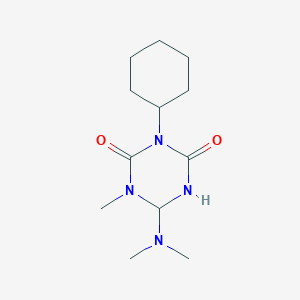
![Tert-butyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B12356443.png)
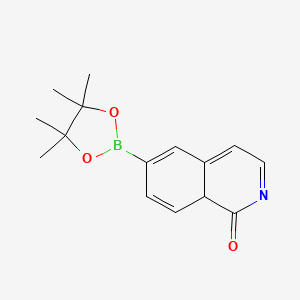
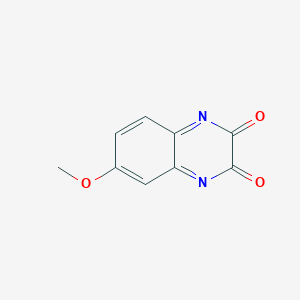
![propan-2-yl (2S)-2-[[[(2R,3R,4S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12356453.png)
![7-bromo-4aH-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12356462.png)
